molecular formula C27H53NO8 B15347562 1-O-[2-hydroxy-3-[oleoylamino]propyl]-D-glucitol CAS No. 94386-53-5

1-O-[2-hydroxy-3-[oleoylamino]propyl]-D-glucitol

Cat. No.: B15347562
CAS No.: 94386-53-5
M. Wt: 519.7 g/mol
InChI Key: ZPSCSAIKLXAING-GWOKGXJXSA-N
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Description

1-O-[2-hydroxy-3-[oleoylamino]propyl]-D-glucitol is a complex organic compound characterized by its unique structure, which includes a glucitol (sorbitol) backbone modified with an oleoylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-O-[2-hydroxy-3-[oleoylamino]propyl]-D-glucitol typically involves multiple steps, starting with the protection of the hydroxyl groups on D-glucitol. The oleoylamino group is then introduced through a reaction with oleic acid and an appropriate amine. The reaction conditions often require the use of catalysts and specific solvents to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-O-[2-hydroxy-3-[oleoylamino]propyl]-D-glucitol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.

  • Reduction: Reduction reactions may involve the use of sodium borohydride or lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.

Major Products Formed:

Scientific Research Applications

1-O-[2-hydroxy-3-[oleoylamino]propyl]-D-glucitol has been explored for various scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound has been studied for its potential role in biological systems, including its interaction with cellular components.

  • Medicine: Research has investigated its use in drug delivery systems and as a therapeutic agent due to its biocompatibility and functional properties.

  • Industry: Its unique chemical properties make it suitable for use in the development of new materials and industrial processes.

Mechanism of Action

The mechanism by which 1-O-[2-hydroxy-3-[oleoylamino]propyl]-D-glucitol exerts its effects involves its interaction with specific molecular targets and pathways. The oleoylamino group may engage in hydrogen bonding and hydrophobic interactions, influencing the behavior of biological molecules and cellular processes.

Comparison with Similar Compounds

1-O-[2-hydroxy-3-[oleoylamino]propyl]-D-glucitol can be compared with other similar compounds, such as:

  • Oleoyl-D-glucitol: Similar structure but lacking the amino group.

  • Oleoyl-D-mannitol: Similar to oleoyl-D-glucitol but based on mannitol instead of glucitol.

  • Oleoyl-D-galactitol: Another glucitol derivative with oleoyl modification.

Uniqueness: The presence of the amino group in this compound distinguishes it from other oleoyl derivatives, providing unique chemical and biological properties that can be leveraged in various applications.

Properties

CAS No.

94386-53-5

Molecular Formula

C27H53NO8

Molecular Weight

519.7 g/mol

IUPAC Name

(Z)-N-[2-hydroxy-3-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexoxy]propyl]octadec-9-enamide

InChI

InChI=1S/C27H53NO8/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-25(33)28-18-22(30)20-36-21-24(32)27(35)26(34)23(31)19-29/h9-10,22-24,26-27,29-32,34-35H,2-8,11-21H2,1H3,(H,28,33)/b10-9-/t22?,23-,24+,26-,27-/m1/s1

InChI Key

ZPSCSAIKLXAING-GWOKGXJXSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)NCC(COC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCC(COCC(C(C(C(CO)O)O)O)O)O

Origin of Product

United States

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